molecular formula C17H9Cl2F3N4O2S B11499592 3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11499592
M. Wt: 461.2 g/mol
InChI Key: JOXJEUIVUPHQMK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichlorobenzamide, thiophene, and trifluoromethylpyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of thiophene-2-carboxaldehyde with appropriate reagents to form the thiophene-substituted pyrimidine core.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Coupling with dichlorobenzamide: The final step involves the coupling of the pyrimidine core with 3,4-dichlorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]carbamoyl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C17H9Cl2F3N4O2S

Molecular Weight

461.2 g/mol

IUPAC Name

3,4-dichloro-N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C17H9Cl2F3N4O2S/c18-9-4-3-8(6-10(9)19)14(27)25-16(28)26-15-23-11(12-2-1-5-29-12)7-13(24-15)17(20,21)22/h1-7H,(H2,23,24,25,26,27,28)

InChI Key

JOXJEUIVUPHQMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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